

Reactivity comparison of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate with other cyclic esters

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Compound of Interest

Compound Name: Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

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A Comparative Guide to the Reactivity of Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate

Introduction

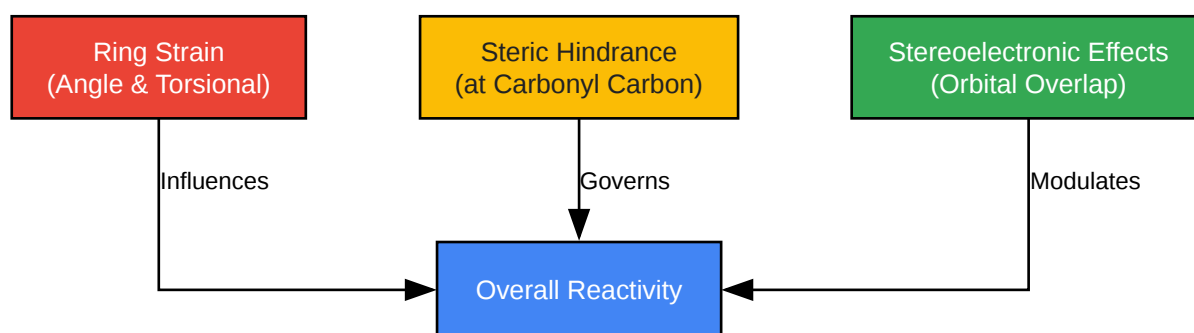
In the landscape of modern organic synthesis and drug development, the strategic selection of chemical building blocks is paramount to achieving desired molecular architectures and functionalities. **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** is a versatile bifunctional molecule, featuring both an ester and a primary alcohol integrated into a cyclopentane scaffold. [1][2][3][4] Its utility as a synthetic intermediate is well-established, particularly in the synthesis of agrochemicals like the insecticide spiromesifen and as a component in analytical standards for cannabis testing.[5]

This guide provides an in-depth, objective comparison of the reactivity of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** against other common cyclic esters. We will move beyond simple procedural descriptions to explore the underlying principles—ring strain, steric hindrance, and stereoelectronic effects—that govern their chemical behavior. By grounding our discussion in experimental data and established mechanistic theory, this document aims to

equip researchers, scientists, and drug development professionals with the field-proven insights necessary for informed decision-making in their synthetic endeavors.

Section 1: Fundamental Principles Governing Ester Reactivity

The reactivity of an ester is not an intrinsic constant but rather a function of its molecular environment. For the esters under comparison, three core principles dictate their susceptibility to nucleophilic attack and other transformations.



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Caption: Core factors determining the reactivity of cyclic esters.

Ring Strain

Ring strain, a combination of angle strain and torsional strain, significantly elevates the ground-state energy of a cyclic molecule, often making ring-opening reactions more favorable.

- Cyclopropane and Cyclobutane: These small rings possess substantial ring strain (27.6 and 26.3 kcal/mol, respectively) due to severe deviation from the ideal sp^3 bond angle of 109.5° and eclipsing hydrogen interactions.[6]
- Cyclopentane: This ring is far more stable, with a much lower ring strain (approx. 6 kcal/mol). [7] It adopts a non-planar "envelope" conformation to relieve torsional strain, with bond angles closer to the ideal tetrahedral geometry.[8][9]
- Cyclohexane: In its chair conformation, cyclohexane is considered virtually strain-free, serving as the benchmark for stability in cycloalkanes.[7][10]

The cyclopentane ring of **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** imparts a moderate level of strain compared to an acyclic or cyclohexane-based analogue, which can subtly enhance the reactivity of the exocyclic ester group by influencing bond angles at the quaternary center.

Steric Hindrance

Steric hindrance refers to the obstruction of a reaction site by bulky neighboring groups, which can impede the approach of a nucleophile.^{[11][12]}

- **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**: The ester group is attached to a quaternary carbon. This is a point of significant steric congestion. The cyclopentane ring itself shields one face of the carbonyl group, and the hydroxymethyl and ethyl groups further hinder nucleophilic attack.
- γ -Butyrolactone (GBL): A five-membered lactone (cyclic ester). The carbonyl carbon is secondary and relatively accessible.
- δ -Valerolactone (DVL): A six-membered lactone. The carbonyl carbon is also secondary and resides in a more flexible and less strained ring than GBL.^{[13][14]}

We predict that the rate of reactions involving direct nucleophilic attack on the carbonyl carbon will be significantly slower for **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** compared to less substituted lactones like GBL and DVL due to profound steric effects.^{[15][16]}

Stereoelectronic Effects

Stereoelectronic effects are stabilizing interactions arising from orbital overlap that depend on the molecule's three-dimensional geometry.^[17] In esters, a key interaction is the donation of electron density from a lone pair on the alkoxy oxygen into the π^* antibonding orbital of the carbonyl group.^[18]

- Acyclic Esters: These can freely rotate to adopt an s-(Z) conformation, which maximizes this stabilizing orbital overlap, thereby reducing the electrophilicity of the carbonyl carbon.
- Lactones (Cyclic Esters): The ring structure locks the ester into an s-(E) conformation. This geometric constraint impedes the stabilizing lone pair donation.^[19] Consequently, the

carbonyl group in a lactone is generally more electron-deficient and thus more reactive toward nucleophiles than its acyclic counterpart, all else being equal.[19]

While **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** is technically an acyclic ester, its attachment to the rigid cyclopentane ring restricts free rotation, potentially diminishing the ideal orbital overlap seen in a simple, unhindered acyclic ester.

Section 2: Comparative Reactivity in Key Transformations

We will now analyze the reactivity of our target compound in three fundamental reaction classes: hydrolysis, reduction, and intramolecular transformation.

Base-Catalyzed Hydrolysis

The rate of alkaline hydrolysis is a classic benchmark for ester reactivity, proceeding via nucleophilic acyl substitution.[20][21] The reaction rate is highly sensitive to the factors discussed above.

Expected Reactivity Trend: γ -Butyrolactone > δ -Valerolactone > **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**

- γ -Butyrolactone (GBL): High reactivity is expected due to the combination of moderate ring strain and the locked s-(E) conformation which enhances carbonyl electrophilicity.[13][14]
- δ -Valerolactone (DVL): Reacts more readily than acyclic esters but is generally less reactive than GBL. The six-membered ring is less strained, making ring-opening less thermodynamically driven.[14]
- **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate**: The severe steric hindrance at the quaternary carbonyl carbon is the dominant factor, predicted to make its hydrolysis rate the slowest among the compared compounds, despite any minor rate enhancement from the cyclopentane ring's strain.

Compound	Ring Size	Key Factors Influencing Reactivity	Predicted Relative Hydrolysis Rate
γ -Butyrolactone	5	Ring Strain + Stereoelectronic Activation (s-(E) conformation)	Very Fast
δ -Valerolactone	6	Stereoelectronic Activation (s-(E) conformation), Low Ring Strain	Fast
Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate	5	Severe Steric Hindrance (Dominant) + Moderate Ring Strain	Slow
Ethyl Cyclohexanecarboxylate (Reference)	6	Low Steric Hindrance, No Ring Strain	Moderate

Reduction with Lithium Aluminum Hydride (LiAlH₄)

Reduction of esters with a powerful, unhindered nucleophile like the hydride ion (from LiAlH₄) converts them to primary alcohols.[22][23] Lactones are reduced to diols.[24][25]



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Caption: Mechanism for the reduction of the title compound with LiAlH₄.

While hydride is a small nucleophile, steric hindrance still plays a role. The reaction proceeds via an aldehyde intermediate which is then further reduced.[26] The initial attack on the sterically hindered ester is the rate-determining step. Therefore, the reduction of **Ethyl 1-**

(hydroxymethyl)cyclopentanecarboxylate is expected to be slower and may require more forcing conditions (e.g., reflux) compared to the reduction of GBL or DVL.[25]

Intramolecular Reactions: Potential for Lactonization

The presence of both a hydroxyl and an ester group within the same molecule introduces the possibility of intramolecular reactions.[27][28] Specifically, an acid-catalyzed intramolecular transesterification could, in theory, form a spiro-lactone.

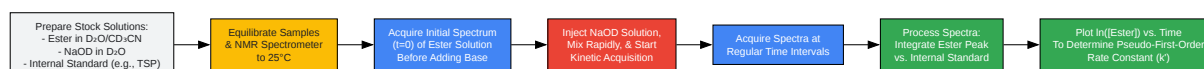
However, this reaction would form a highly strained 5,5-spirocyclic system containing a β -lactone. The formation of four-membered β -lactones via Fischer esterification is generally disfavored due to high ring strain.[29] Therefore, under standard Fischer esterification conditions (acid catalyst, heat), intermolecular polymerization or decomposition is more likely than the formation of this specific spiro-lactone. The primary hydroxyl group is, however, readily available for standard esterification with external carboxylic acids.[30][31]

Section 3: Experimental Protocols

To provide a practical basis for the preceding discussion, we outline standardized protocols for comparing ester reactivity.

Protocol 1: Comparative Base-Catalyzed Hydrolysis

This workflow uses ^1H NMR spectroscopy to monitor the disappearance of the starting ester, providing a direct measure of reaction kinetics.



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Caption: Experimental workflow for kinetic analysis of ester hydrolysis by NMR.

Methodology:

- **Preparation:** Prepare a 0.05 M solution of the ester to be tested and a 0.05 M solution of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP) in a 1:1 mixture of D₂O and acetonitrile-d₃. Prepare a 1.0 M solution of sodium deuterioxide (NaOD) in D₂O.
- **Equilibration:** Place 500 µL of the ester/standard solution in an NMR tube and allow it to equilibrate to 25°C inside the NMR spectrometer.
- **Initiation:** Acquire a spectrum at t=0. Quickly inject 25 µL of the 1.0 M NaOD solution (final concentration ~0.05 M), mix by inversion, and immediately begin acquiring spectra at 2-minute intervals for 1 hour, or until the reaction is complete.
- **Analysis:** For each time point, integrate a characteristic peak of the starting ester (e.g., the -OCH₂- of the ethyl group) relative to the integral of the internal standard.
- **Kinetics:** Plot the natural logarithm of the relative integral versus time. The slope of the resulting line will be the negative of the pseudo-first-order rate constant, k'.

Causality: Using an internal standard corrects for any variations in spectrometer performance over time. NaOD is used in D₂O to avoid a large protonated water signal in the NMR spectrum. This method is self-validating; a linear plot of $\ln([\text{Ester}])$ vs. time confirms the pseudo-first-order nature of the reaction under these conditions.

Protocol 2: Reduction with Lithium Aluminum Hydride

This protocol outlines a standard procedure for the complete reduction of the ester functionality.

Methodology:

- **Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add a stirred suspension of LiAlH₄ (2.0 equivalents) in anhydrous diethyl ether (10 mL per mmol of ester).
- **Addition:** Cool the suspension to 0°C in an ice bath. Slowly add a solution of the ester (1.0 equivalent) in anhydrous diethyl ether dropwise via an addition funnel over 30 minutes.

- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until all starting material is consumed. If the reaction is sluggish, it may be gently heated to reflux.
- **Quenching (Fieser Workup):** Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
- **Workup:** Stir the resulting granular white precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
- **Isolation:** Combine the organic filtrates, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol product, which can be purified by column chromatography.

Causality: The reaction is performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.^[26] The sequential quenching procedure is a well-established, safe method for neutralizing excess hydride and precipitating aluminum salts, simplifying the workup.^[25]

Conclusion and Outlook

This guide demonstrates that while **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** is a valuable synthetic building block, its reactivity profile is distinct from that of common cyclic esters like γ -butyrolactone and δ -valerolactone.

- **Key Finding:** The reactivity of the ester group in **Ethyl 1-(hydroxymethyl)cyclopentanecarboxylate** is overwhelmingly dictated by steric hindrance at its quaternary center. This makes it significantly less susceptible to nucleophilic attack at the carbonyl carbon compared to less substituted lactones.
- **Practical Implications:** For reactions like hydrolysis or saponification, researchers should anticipate the need for more forcing conditions (higher temperatures, longer reaction times) than would be required for simple lactones. Conversely, this relative inertness can be an advantage, allowing for selective reactions at the less-hindered primary hydroxyl group while the ester remains intact.

By understanding the interplay of ring strain, steric effects, and stereoelectronics, chemists can better predict the behavior of this and related molecules, enabling more efficient and rational design of synthetic routes in pharmaceutical and materials science research.

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